Cas no 477320-05-1 (1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE)
![1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE structure](https://www.kuujia.com/scimg/cas/477320-05-1x500.png)
1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE Chemical and Physical Properties
Names and Identifiers
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- 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE
- SB83174
- 1-([1,1'-Biphenyl]-4-yl)-3-((4-ethylphenyl)amino)propan-1-one
- 477320-05-1
- 1-[1,1a(2)-Biphenyl]-4-yl-3-[(4-ethylphenyl)amino]-1-propanone
- 1-{[1,1'-biphenyl]-4-yl}-3-[(4-ethylphenyl)amino]propan-1-one
- 1-(1,1'-Biphenyl)-4-yl-3-((4-ethylphenyl)amino)-1-propanone
- JS-2411
- AKOS005108318
- DTXSID001187336
- 3-(4-ethylanilino)-1-(4-phenylphenyl)propan-1-one
- 1-[1,1'-Biphenyl]-4-yl-3-[(4-ethylphenyl)amino]-1-propanone
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- Inchi: InChI=1S/C23H23NO/c1-2-18-8-14-22(15-9-18)24-17-16-23(25)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15,24H,2,16-17H2,1H3
- InChI Key: HLZUDTGIWQPOOQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 329.177964357Da
- Monoisotopic Mass: 329.177964357Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 29.1Ų
1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG38720-10mg |
1-([1,1'-Biphenyl]-4-yl)-3-((4-ethylphenyl)amino)propan-1-one |
477320-05-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Key Organics Ltd | JS-2411-5MG |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | JS-2411-1MG |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | JS-2411-0.5G |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
A2B Chem LLC | AG38720-1g |
1-([1,1'-Biphenyl]-4-yl)-3-((4-ethylphenyl)amino)propan-1-one |
477320-05-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AG38720-500mg |
1-([1,1'-Biphenyl]-4-yl)-3-((4-ethylphenyl)amino)propan-1-one |
477320-05-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Key Organics Ltd | JS-2411-20MG |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | JS-2411-10g |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 10g |
£5775.00 | 2025-02-09 | |
Key Organics Ltd | JS-2411-10MG |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | JS-2411-1g |
1-[1,1′-biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone |
477320-05-1 | >90% | 1g |
£770.00 | 2025-02-09 |
1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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2. Back matter
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
Additional information on 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE
Professional Introduction to Compound with CAS No. 477320-05-1 and Product Name: 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE
The compound identified by the CAS number 477320-05-1 and the product name 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a biphenyl core and an anilino substituent suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity in biological systems.
Recent research in the domain of 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE has highlighted its structural features that make it a promising candidate for further investigation. The biphenyl moiety, known for its stability and rigidity, provides a scaffold that can be modulated to interact with biological targets effectively. Additionally, the anilino group introduces a polar region that can facilitate hydrogen bonding interactions, further enhancing the compound's potential as a pharmacophore.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Studies have indicated that derivatives of biphenyl compounds often exhibit inhibitory effects on various enzymes, making them valuable in the development of therapeutic agents. The specific arrangement of atoms in 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE suggests that it may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
The anilino substituent, in particular, has been shown to enhance the solubility and bioavailability of pharmaceutical compounds. This property is crucial for drug development, as poor solubility can significantly limit the efficacy of a therapeutic agent. By incorporating this group into the molecular structure, researchers aim to improve the pharmacokinetic profile of 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE, making it more suitable for clinical applications.
Moreover, the biphenyl core provides a platform for further chemical modifications. Researchers can introduce various functional groups at different positions on the biphenyl ring to tailor the compound's properties for specific biological targets. This flexibility allows for the design of highly selective inhibitors or agonists, which are essential for precision medicine approaches.
Current research efforts are focused on synthesizing analogs of 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE to optimize its pharmacological properties. Techniques such as computational modeling and high-throughput screening are being employed to identify modifications that enhance binding affinity and reduce off-target effects. These studies not only aim to improve the therapeutic potential of the compound but also contribute to our understanding of structure-activity relationships in biphenyl-based molecules.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it an attractive candidate for use in materials science and nanotechnology. For instance, derivatives of biphenyl compounds have been explored as components in organic electronics due to their ability to form stable conjugated systems. This opens up possibilities for 1-[1,1'-BIPHENYL]-4-YL-3-(4-ETHYLANILINO)-1-PROPANONE to be incorporated into advanced materials with applications in optoelectronics and sensors.
In conclusion, 477320-05-1 and [Product Name: 1-[, 11’ - BIPHENYL ] - 4 - YL - 3 - ( 4 - ETHYLANILINO ) - PROPANONE > are at the forefront of innovation in chemical biology and drug discovery. Its complex structure and versatile functional groups position it as a key player in developing novel therapeutics and advanced materials. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to science and medicine.
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